(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid
Overview
Description
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of N-methylleucine. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid typically involves the protection of the amino group of N-methylleucine with a benzyloxycarbonyl (Cbz) group. This can be achieved through the reaction of N-methylleucine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to remove the benzyloxycarbonyl group, yielding N-methylleucine.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Produces carbonyl derivatives.
Reduction: Yields N-methylleucine.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group acts as a protecting group, preventing unwanted reactions at the amino group of N-methylleucine. This allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The compound can be deprotected under specific conditions to release the active N-methylleucine, which can then interact with biological targets or participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[(benzyloxy)carbonyl]-L-leucine: Similar structure but with a different amino acid.
N-[(benzyloxy)carbonyl]-L-proline: Contains a proline residue instead of leucine.
N-[(benzyloxy)carbonyl]-glycine: Simplest form with a glycine residue.
Uniqueness
(R)-2-(((Benzyloxy)carbonyl)(methyl)amino)-4-methylpentanoic acid is unique due to the presence of the N-methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of peptides and other biologically active molecules.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
4-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-11(2)9-13(14(17)18)16(3)15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,17,18) |
InChI Key |
TVXSGOBGRXNJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.